

An In-depth Technical Guide to 1-Bromo-2,2dimethylpentane

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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-bromo-2,2-dimethylpentane**, a sterically hindered primary alkyl halide. It covers the compound's nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity. Due to the significant steric hindrance imparted by the neopentyl-like structure, this compound exhibits unique reactivity, particularly in nucleophilic substitution and elimination reactions. This guide also explores its potential applications in organic synthesis and its relevance in the broader context of medicinal chemistry.

Nomenclature and Identification

The compound with the common name **1-bromo-2,2-dimethylpentane** is systematically named under IUPAC nomenclature and is assigned a unique CAS number for unambiguous identification in chemical databases.



Identifier	Value	
IUPAC Name	1-bromo-2,2-dimethylpentane[1]	
CAS Number	79803-29-5[1]	
Molecular Formula	C7H15Br	
SMILES	CCCC(C)(C)CBr[1]	
InChI	InChI=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3[1]	

Physicochemical Properties

The physical and chemical properties of **1-bromo-2,2-dimethylpentane** are summarized below. It should be noted that some of these values are computationally predicted due to the limited availability of experimentally determined data.

Property	Value	Source
Molecular Weight	179.10 g/mol	PubChem[1]
Appearance	Colorless liquid (presumed)	-
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
XLogP3	3.6	PubChem (Computed)[1]
Exact Mass	178.03571 Da	PubChem (Computed)[1]

Reactivity and Mechanistic Considerations

1-Bromo-2,2-dimethylpentane is a primary alkyl halide with a neopentyl-like structure. This structural feature, specifically the quaternary carbon at the C2 position, introduces significant steric hindrance around the reaction center. This steric bulk dramatically influences its reactivity in nucleophilic substitution and elimination reactions.



- SN2 Reactions: Due to the severe steric hindrance from the adjacent tert-butyl group, the
 backside attack required for an SN2 reaction is strongly disfavored.[2][3][4] Consequently, 1bromo-2,2-dimethylpentane is practically inert under typical SN2 conditions.[2][4]
- SN1 and E1 Reactions: Under forcing conditions, such as in the presence of a weak
 nucleophile/base and a polar protic solvent, the compound may undergo SN1 or E1
 reactions. These pathways proceed through a carbocation intermediate. The initially formed
 primary carbocation is highly unstable and prone to a 1,2-hydride or 1,2-alkyl shift to form a
 more stable tertiary carbocation, leading to rearranged products.[2][5]

Experimental Protocol: Synthesis of 1-Bromo-2,2-dimethylpentane

A reliable method for the synthesis of **1-bromo-2,2-dimethylpentane** is the bromination of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol, using phosphorus tribromide (PBr₃). This method is generally effective for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement.[6][7][8]

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Materials:

- 2,2-dimethylpentan-1-ol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for an inert atmosphere reaction, including a round-bottom flask, dropping funnel, and condenser.



- · Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube, dissolve 2,2dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-bromo-2,2-dimethylpentane.

Applications in Research and Drug Development

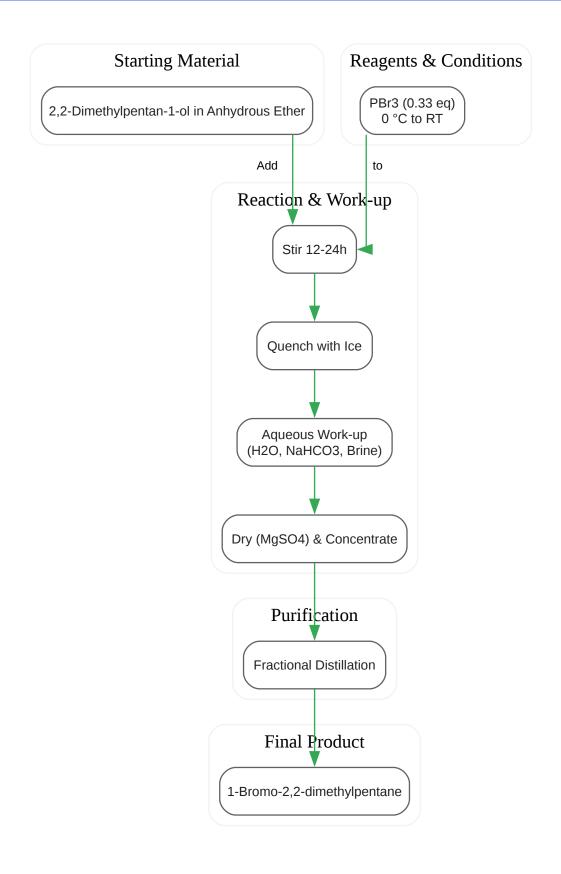
While specific applications of **1-bromo-2,2-dimethylpentane** in drug development are not widely documented, sterically hindered alkyl halides serve as important building blocks in organic synthesis. They can be used to introduce bulky alkyl groups into molecules, which can



be a strategy to enhance metabolic stability or modulate the pharmacological profile of a drug candidate. The reactivity of neopentyl-type halides, often requiring non-traditional activation methods such as transition-metal catalysis, makes them interesting substrates for synthetic methodology development.[2]

Mandatory Visualizations Logical Workflow for Synthesis





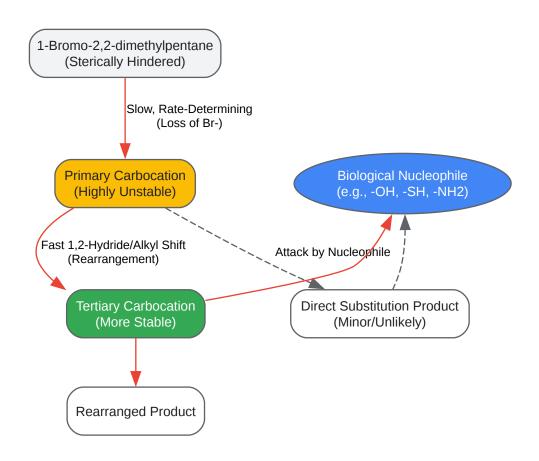
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Caption: Synthetic workflow for the preparation of **1-bromo-2,2-dimethylpentane**.



Conceptual Signaling Pathway: Potential Biological Reactivity

Given the lack of specific data on the biological targets of **1-bromo-2,2-dimethylpentane**, the following diagram illustrates a conceptual pathway for the interaction of a sterically hindered primary alkyl halide with a generic biological nucleophile via an SN1 mechanism. This highlights the potential for carbocation formation and rearrangement, which are key considerations in predicting the reactivity and potential toxicity of such compounds.



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Caption: Conceptual SN1 pathway for a sterically hindered primary alkyl halide.

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